1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-(trifluoromethyl)benzene.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution with ethylenediamine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to maximize efficiency.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Amine oxides.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These groups can influence the compound’s binding affinity and reactivity with various biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Shares the fluorine and trifluoromethyl groups but differs in functional groups.
2,2’-Bis(trifluoromethyl)benzidine: Contains similar fluorinated aromatic rings but with different substituents.
Uniqueness: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of fluorine atoms and a trifluoromethyl group attached to an ethane-1,2-diamine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10F4N2 |
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Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2 |
InChI Key |
VZUUWURFTNDEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
Origin of Product |
United States |
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